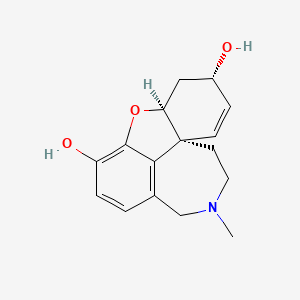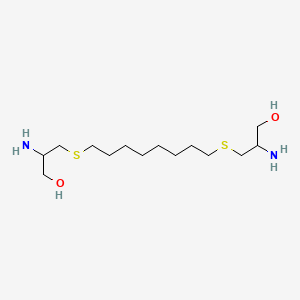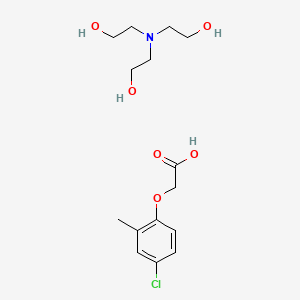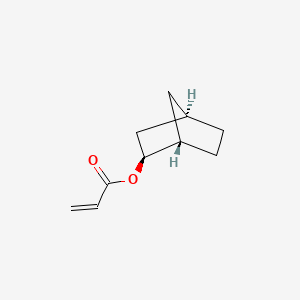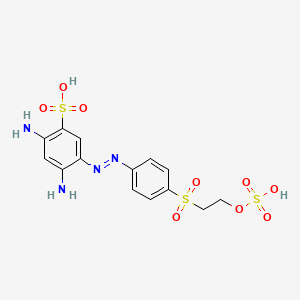
3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride is a synthetic organic compound belonging to the indolium family This compound is characterized by its complex structure, which includes a chlorinated indolium core, a cyanoethyl group, and a phenyl ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indolium Core: The indolium core is synthesized through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.
Chlorination: The indolium core is then chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced via a nucleophilic substitution reaction using cyanoethyl chloride.
Attachment of the Phenyl Ethenyl Moiety: The phenyl ethenyl moiety is attached through a Wittig reaction, involving the corresponding phosphonium salt and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced indolium derivatives.
Substitution: Formation of substituted indolium compounds with various functional groups.
Scientific Research Applications
3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3H-Indolium, 5-chloro-2-(2-(4-(dimethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride
- 3H-Indolium, 5-chloro-2-(2-(4-(diethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride
- 3H-Indolium, 5-chloro-2-(2-(4-(methylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride
Uniqueness
The uniqueness of 3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride lies in its specific structural features, such as the presence of the cyanoethyl group and the chlorinated indolium core. These features confer distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
CAS No. |
72319-23-4 |
|---|---|
Molecular Formula |
C24H27Cl2N3 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-[4-[(E)-2-(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-N-ethylanilino]propanenitrile;chloride |
InChI |
InChI=1S/C24H27ClN3.ClH/c1-5-28(16-6-15-26)20-11-7-18(8-12-20)9-14-23-24(2,3)21-17-19(25)10-13-22(21)27(23)4;/h7-14,17H,5-6,16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IHUCUTUQHBZOIC-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CCC#N)C1=CC=C(C=C1)/C=C/C2=[N+](C3=C(C2(C)C)C=C(C=C3)Cl)C.[Cl-] |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)C=CC2=[N+](C3=C(C2(C)C)C=C(C=C3)Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



